DISPERSE RED 65

説明

Significance of Disperse Red 65 within Advanced Textile Dyeing Research

This compound holds considerable significance in advanced textile dyeing research due to its prevalent use in coloring polyester, one of the most widely consumed synthetic fibers globally. worlddyevariety.comtechsciresearch.com Its typical application involves high-temperature and high-pressure dyeing methods to ensure penetration and fixation within the compact, crystalline structure of polyester. upc.eduslideshare.net Researchers frequently use this compound as a model compound to investigate fundamental dyeing mechanisms, including the kinetics and thermodynamics of dye uptake by polyester fibers. upc.edu

Furthermore, the performance characteristics of this compound, such as its colorfastness to washing, rubbing, and light, are critical benchmarks in the development of new dyes and dyeing auxiliaries. enochdye.com Academic studies often focus on enhancing these properties. The environmental impact of textile dyeing effluents is a major global concern, and research involving this compound is pivotal in developing more sustainable dyeing processes. meghmaniglobal.com This includes studies on its biodegradability and the development of advanced oxidation processes and photocatalytic methods to degrade the dye in wastewater, thereby mitigating its ecological footprint. nih.govresearchgate.net

Historical Context and Evolution of Academic Inquiry into this compound Chemistry

The development of disperse dyes is intrinsically linked to the invention of the first hydrophobic synthetic fiber, cellulose acetate, in the early 1920s. researchgate.net Initially known as acetate dyes, this class was created to address the challenge of dyeing these new water-repelling materials. researchgate.net While the specific invention date of this compound is not prominently documented, its development falls within the broader expansion of the disperse dye palette that accompanied the post-war boom in synthetic fiber production, especially polyester.

Early academic inquiry into dyes like this compound was primarily focused on synthesis, application methods, and improving dye yield and fastness properties on various synthetic textiles. worlddyevariety.comresearchgate.net The manufacturing process involves the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile. worlddyevariety.com Over the decades, as environmental regulations became more stringent, the focus of academic research shifted significantly. A substantial body of work emerged in the late 20th and early 21st centuries centered on the ecotoxicology of disperse dyes and their degradation products. nih.govresearchgate.net This led to extensive research into treatment methods for textile effluents containing these persistent molecules. emerald.com

Foundational Research Directions and Emerging Paradigms in this compound Studies

Foundational research on this compound has traditionally revolved around its application in exhaust and continuous dyeing processes for polyester and its blends. upc.edugoogle.com Key research areas included optimizing dyeing parameters such as temperature, pH, and the use of dispersing agents and carriers to achieve level and reproducible shades. rsc.org Another significant area has been the study of the physical chemistry of the dyeing process, examining the dye's solubility, dispersion stability, and diffusion into the fiber matrix. researchgate.net

More recently, emerging research paradigms reflect a global push towards sustainability and advanced materials science:

Eco-Friendly Dyeing Systems: A major trend is the investigation of greener alternatives to conventional dyeing, such as supercritical carbon dioxide (scCO2) dyeing, which eliminates the need for water and reduces chemical usage. meghmaniglobal.comnih.gov

Photocatalytic Degradation: There is a strong focus on using semiconductor nanoparticles, like Titanium dioxide (TiO2), as photocatalysts to break down this compound under visible or UV light, converting it into less harmful compounds. nih.govresearchgate.netscholarsresearchlibrary.com

Nanotechnology Applications: Research is exploring the use of nano-sized dye particles to improve dispersion stability and dye uptake at lower temperatures. researchgate.netsciarena.com

Solvatochromism: Studies on the solvatochromic behavior of this compound, where its color changes with the polarity of the solvent, provide insights into dye-solvent interactions, which is crucial for optimizing dyeing media and for potential sensor applications. researchgate.netresearchgate.net

Scope and Methodological Framework of Current Academic Research on this compound

Current academic research on this compound employs a wide range of sophisticated analytical and experimental techniques to investigate its properties and interactions.

Physicochemical and Dyeing Analysis:

Spectrophotometry (UV-Vis): This is the primary method for quantifying the concentration of the dye in solution, determining dye exhaustion rates from the dyebath, and studying its solvatochromic properties. emerald.comresearchgate.net

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability of the dye and its effect on the properties of the dyed polymer. tandfonline.commdpi.com

Colorimetry: Color measurement instruments are used to precisely define the shade of the dyed fabric and to evaluate colorfastness properties according to standardized testing methods.

Structural and Environmental Analysis:

Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and identifying the dye, its isomers, impurities, and degradation byproducts in complex mixtures like textile effluents. researchgate.netsatra.comoup.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups within the dye molecule and to study dye-fiber interactions. It can also be used as a quantitative analysis technique. ekb.eg

Toxicity Assays: Ecotoxicological studies employ bio-indicator organisms, such as Daphnia magna or zebrafish (Danio rerio) embryos, to assess the toxicity of the dye and its degradation products in aquatic environments. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | worlddyevariety.com |

| C.I. Number | 11228 | worlddyevariety.com |

| CAS Number | 12223-38-0 | worlddyevariety.com |

| Chemical Class | Monoazo | worlddyevariety.com |

| Molecular Formula | C₁₈H₁₈ClN₅O₂ | worlddyevariety.com |

| Molecular Weight | 371.82 g/mol | worlddyevariety.com |

| Appearance | Dark red powder | worlddyevariety.com |

Table 2: Fastness Properties of this compound on Polyester

| Fastness Test | Grade (1-5 Scale) | Reference |

| Light (Sunlight) | 6 | enochdye.com |

| Washing (Staining) | 4 | enochdye.com |

| Perspiration (Alkali) | 5 | enochdye.com |

| Dry Heat | 4-5 | enochdye.com |

(Note: Fastness grades are on a scale of 1 to 5, where 5 represents the best performance.)

Chemical Compounds Mentioned

特性

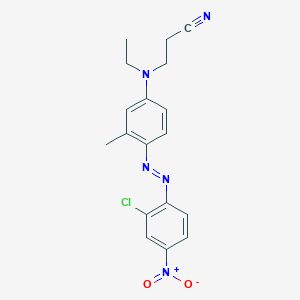

IUPAC Name |

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O2/c1-3-23(10-4-9-20)14-5-7-17(13(2)11-14)21-22-18-8-6-15(24(25)26)12-16(18)19/h5-8,11-12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOOSPBGGKYHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864692 | |

| Record name | Disperse Red N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16586-43-9 | |

| Record name | Disperse Red 65 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16586-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016586439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Green Chemistry Principles for Disperse Red 65 Analogues

Exploration of Novel Synthesis Pathways for Disperse Red 65 and its Derivatives

The core of azo dye synthesis, the diazotization-coupling reaction, is being reimagined through modern chemical techniques that offer significant advantages over traditional methods. nih.gov These innovations focus on enhancing reaction rates, improving yields, and simplifying process conditions.

The introduction of novel catalysts is a key strategy for revolutionizing azo dye synthesis. These catalysts can facilitate reactions under milder conditions, reduce reaction times, and enable solvent-free processes. Solid acid catalysts, for instance, have shown significant promise. One such approach involves a solvent-free, one-pot method for preparing heterocyclic azo dyes using nano BF3.SiO2 as a highly efficient and reusable acidic catalyst, allowing the reaction to proceed at room temperature. biointerfaceresearch.com This method not only saves time and energy but also simplifies the operational process. biointerfaceresearch.com

Another innovative catalytic system utilizes nano-γ-Al2O3/Ti(IV) as a solid acid reagent for synthesizing azo dyes in a solvent-free medium through a simple grinding method. researchgate.net This heterogeneous catalyst is easily separated from the product by filtration, streamlining the work-up procedure. researchgate.net Metal-mediated reactions, such as the copper-catalyzed Ullmann cross-coupling, also present a viable pathway for synthesizing dye precursors without the need for a ligand, further simplifying the reaction system. nih.gov These catalytic methods represent a significant step forward from conventional synthesis, which often requires harsh acidic conditions and generates substantial waste.

| Feature | Conventional Synthesis | Advanced Catalytic Synthesis |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Solid acid catalysts (e.g., nano BF₃·SiO₂, nano-γ-Al₂O₃/Ti(IV)) biointerfaceresearch.comresearchgate.net |

| Reaction Conditions | Low temperatures (0-5 °C) for diazonium salt stability mdpi.com | Room temperature or mild heating biointerfaceresearch.comnih.gov |

| Solvent | Aqueous, often with organic co-solvents | Solvent-free or ligand-free systems biointerfaceresearch.comresearchgate.netnih.gov |

| Work-up | Neutralization, extensive washing | Simple filtration to remove catalyst researchgate.net |

| Efficiency | Multi-step, potential for side reactions | One-pot reactions, high yield, short reaction times biointerfaceresearch.com |

A comparative overview of conventional versus advanced catalytic synthesis methods for azo dyes.

Microreactor technology, or flow chemistry, offers a paradigm shift from traditional batch production to continuous-flow synthesis. rsc.org This technology utilizes devices with sub-millimeter channels, which provide a large surface-area-to-volume ratio, leading to exceptionally efficient mass and heat transfer. rsc.orgresearchgate.net For azo dye synthesis, this translates into numerous advantages, including enhanced safety, higher yields, and superior process control. rsc.orgdp.tech

The synthesis of water-insoluble dyes like this compound can be challenging in conventional reactors due to issues like clogging. dp.tech Microreactor systems can effectively manage such reactions, enabling the continuous-flow synthesis of azo dyes with yields often exceeding 96%. dp.tech By optimizing parameters such as temperature, residence time, and acidity within the microreactor, isolated yields can reach as high as 99.5%. dp.tech Furthermore, the modular nature of this technology allows for straightforward scaling-up of production by altering reactor configurations, significantly boosting output while maintaining high purity and yield. dp.tech The inherent safety of microreactors is another critical benefit, as they can handle potentially hazardous reactions and unstable intermediates by minimizing the reaction volume at any given time. rsc.org

| Parameter | Batch Reactor | Microreactor |

| Process Type | Discontinuous | Continuous Flow dp.tech |

| Heat & Mass Transfer | Limited, potential for hotspots | Highly efficient rsc.orgresearchgate.net |

| Safety | Higher risk with hazardous reagents | Inherently safer, small reaction volumes rsc.org |

| Process Control | Difficult to control precisely | Precise control of temperature, time, stoichiometry researchgate.net |

| Yield & Purity | Variable, batch-to-batch variation | High yields (>96%), high purity, consistent quality dp.tech |

| Scalability | Complex, requires larger vessels | Simplified, numbering-up or modular adjustment dp.tech |

A table summarizing the advantages of microreactor technology over traditional batch reactors in dye production.

Catalytic Approaches in this compound Synthesis

Integration of Green Chemistry Principles in this compound Manufacturing Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For this compound and its analogues, this involves developing cleaner solvent systems and optimizing reactions to maximize the incorporation of starting materials into the final product.

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents. Several research efforts have demonstrated the feasibility of solvent-free synthesis for disperse dyes. nih.gov One-pot, three-component condensation reactions can be conducted under solvent-free reflux conditions to produce key dye precursors. nih.gov Similarly, grinding methods that utilize solid catalysts eliminate the need for any solvent, representing a significant environmental advancement. biointerfaceresearch.comresearchgate.net

In cases where a solvent is necessary, the focus shifts to environmentally benign alternatives. Supercritical carbon dioxide (scCO₂) has emerged as a promising green medium for dyeing processes and shows potential for synthesis as well. mdpi.com As a solvent, scCO₂ is non-toxic, non-flammable, and easily removed and recycled upon completion of the reaction, leaving no solvent residue in the product.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. whiterose.ac.uk Traditional multi-step syntheses often suffer from poor atom economy due to the use of protecting groups and the generation of stoichiometric byproducts that are discarded as waste.

To enhance atom economy, chemists are increasingly employing strategies like one-pot reactions and multi-component reactions (MCRs). whiterose.ac.uk One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, improve efficiency by reducing the need for intermediate purification steps, thereby saving solvents, energy, and time. biointerfaceresearch.comnih.gov The Ugi four-component reaction is an example of an MCR used to create a library of novel azo disperse dyes from simple starting materials in an efficient, diversity-oriented approach. sioc-journal.cn By designing synthetic routes that combine pot, atom, and step economy (PASE), it is possible to create significantly 'greener' pathways to complex molecules like dye analogues. whiterose.ac.uk

Development of Solvent-Free or Environmentally Benign Solvent Systems

Chemical Reaction Engineering Aspects for Enhanced this compound Synthesis and Purification

Chemical reaction engineering principles are crucial for optimizing the synthesis of this compound at an industrial scale, focusing on both reaction enhancement and effective purification. The goal is to maximize product yield and purity while minimizing cost and environmental impact.

Enhancements in synthesis are often achieved by precisely controlling reaction parameters. Catalytic oxidation processes, for example, are heavily dependent on factors like pH, temperature, oxidant concentration, and reaction time. nih.gov Optimizing these variables is key to maximizing catalytic activity. nih.gov Microreactor systems provide an unparalleled level of control over these parameters, allowing for the fine-tuning of reaction conditions to suppress side reactions and boost the yield of the desired product. rsc.orgdp.tech

The purification of the final dye product is critical to meet quality standards. For disperse dyes, which are sparingly soluble in water, purification can be challenging. iarc.fr Common laboratory and industrial techniques include crystallization from an appropriate solvent, such as methanol, to obtain a purified solid dye. mdpi.com Flash column chromatography is another effective method for purifying disperse dyes. researchgate.net After synthesis, the dye is often processed into a stable dispersion. This can involve wet grinding of the dye particles in a ball mill with dispersants and other agents, followed by filtration to achieve a specific particle size distribution suitable for dyeing applications. rsc.org

Process Intensification Strategies

Process intensification involves developing innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. For the synthesis of this compound analogues, key strategies include the use of alternative energy sources like microwave and ultrasonic irradiation, and the adoption of continuous flow chemistry. These methods can significantly enhance reaction rates, improve yields, and reduce waste compared to conventional thermal methods. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to shorter reaction times, higher yields, and improved product purity. In the context of azo dye synthesis, microwaves can dramatically accelerate both the diazotization and coupling steps. mdpi.comnih.gov Research on various azo disperse dyes shows that reactions which typically require several hours under conventional heating can be completed in minutes with microwave assistance. mdpi.comresearchgate.net This rapid heating can also enable one-pot, multi-component reactions, streamlining the synthesis of complex analogues from simple precursors. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.gov This technique is particularly effective for heterogeneous reactions, such as those involving poorly soluble reactants common in dye synthesis. Studies on azo dye synthesis have demonstrated that ultrasound can facilitate reactions in greener solvents like water, reduce reaction times, and improve yields. dntb.gov.ua For instance, ultrasound-assisted methods have been successfully used for the one-pot synthesis of azo-isoxazoline derivatives in water, achieving yields of 75-90%. dntb.gov.ua

Flow Chemistry (Continuous Processing): Shifting from traditional batch reactors to continuous flow systems represents a significant process intensification strategy. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where they mix and react. google.com This approach offers superior control over reaction parameters such as temperature, pressure, and stoichiometry. A patented continuous preparation method for disperse dyes outlines a system of interconnected mixers and reactors for chlorination, diazotization, and coupling. google.com This eliminates the need for intermediate separation and storage, reducing material and energy consumption while enhancing safety by minimizing the accumulation of potentially unstable diazonium salt intermediates. google.com

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

|---|---|---|---|

| Reaction Time | Hours | Minutes mdpi.comnih.gov | Minutes to Hours researchgate.net |

| Energy Consumption | High | Low | Low |

| Yield | Moderate to High | High to Excellent mdpi.com | High to Excellent dntb.gov.ua |

| Process Control | Limited | High | Moderate |

| Solvent Use | Often organic solvents | Can enable greener solvents mdpi.com | Promotes use of water dntb.gov.ua |

Reactor Design and Scale-Up Considerations

Reactor Design: For the synthesis of this compound analogues, reactors must provide a controlled environment for the critical diazotization and coupling steps. jctmixingequipment.com

Batch and Semi-Batch Reactors: Traditional dye manufacturing relies on large stirred-tank reactors. While versatile, they can suffer from poor heat and mass transfer, leading to side reactions and inconsistent product quality, especially during scale-up.

Continuous Stirred-Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs): Continuous flow chemistry utilizes CSTRs or PFRs (e.g., tubular reactors). These systems offer much higher surface-area-to-volume ratios, enabling precise temperature control, which is crucial for managing the exothermic nature of diazotization. google.com A continuous system can be designed with dedicated reactors for each synthetic step (e.g., a chlorination reactor, a diazo reactor, and a coupling reactor), allowing for the optimization of conditions for each individual transformation. google.com This modularity also improves safety by ensuring that unstable intermediates like diazonium salts are generated and consumed in-situ without accumulation.

Scale-Up Considerations: Transitioning a synthetic process from the laboratory to industrial production presents numerous challenges.

Heat Transfer: Exothermic reactions, common in azo dye synthesis, can lead to thermal runaways in large batch reactors. The superior heat transfer capabilities of flow reactors mitigate this risk, making the process inherently safer during scale-up. jctmixingequipment.com

Mass Transfer: Efficient mixing is critical for achieving high conversion and selectivity. In large tanks, mixing can be non-uniform. Microreactors and flow systems, by virtue of their small channel dimensions, ensure rapid diffusion and mixing, leading to more consistent and predictable results upon scaling up.

Kinetics and Residence Time: In continuous reactors, the reaction time is determined by the reactor volume and the flow rate (residence time). Careful study of the reaction kinetics is essential to determine the optimal residence time needed to achieve complete conversion without product degradation. researchgate.net

Process Economics: While the initial investment for continuous manufacturing systems can be higher, the long-term economic benefits include reduced operational costs, lower energy consumption, less waste generation, and higher product quality and consistency. researchgate.net

| Consideration | Batch Reactor Challenges | Flow Reactor Advantages |

|---|---|---|

| Safety | Risk of thermal runaway with exothermic reactions; accumulation of unstable intermediates. | Excellent temperature control; in-situ generation and consumption of hazardous intermediates. google.com |

| Heat & Mass Transfer | Becomes less efficient as volume increases, leading to non-uniform conditions. | High surface-area-to-volume ratio ensures efficient transfer, maintaining consistency at scale. |

| Product Quality | Can have batch-to-batch variability due to poor control. | Superior control over parameters leads to high consistency and purity. google.com |

| Economic Viability | Lower initial cost but potentially higher operational costs (energy, waste). | Higher initial investment offset by lower operational costs and higher efficiency. researchgate.net |

Theoretical and Computational Chemistry Studies of Disperse Red 65 Molecules and Interactions

Quantum Mechanical Investigations and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool for studying dye molecules, offering a balance between accuracy and computational cost. For Disperse Red 65, DFT calculations can predict its geometry, electronic properties, and spectroscopic signatures. Experimental validation, such as single-crystal X-ray diffraction which has been performed for this compound, confirms the near-planar conformation of the aminoazobenzene framework, stabilized by intramolecular hydrogen bonding. researchgate.net Such experimental data provides a crucial benchmark for validating the accuracy of the optimized geometries calculated by DFT. researchgate.netnih.gov

DFT calculations are instrumental in understanding the electronic properties of this compound, which are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For azo dyes like this compound, the HOMO is typically localized over the electron-donating groups and the phenyl ring, while the LUMO is centered on the electron-accepting part of the molecule, including the azo bridge (-N=N-) and the nitro group. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the wavelength of maximum absorption (λmax). mdpi.comnih.gov A smaller gap generally implies higher reactivity and a bathochromic (red) shift in the absorption spectrum. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for predicting reactivity towards electrophilic and nucleophilic attack. The map illustrates the charge distribution on the molecule's surface, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the azo group, making them sites for electrophilic interaction.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors, as shown in the table below, help in comparing the reactivity of different dye molecules. mdpi.comnih.gov

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. |

| Electrophilicity Index (ω) | µ2 / 2η | Quantifies the energy lowering upon accepting electrons. |

| This table presents global reactivity descriptors derived from HOMO and LUMO energies, which are commonly calculated using DFT to predict molecular reactivity. mdpi.comnih.gov |

Computational methods can simulate various spectra of this compound, which aids in the interpretation of experimental data.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to the UV-Visible absorption spectrum. nih.govrsc.org The calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. nih.gov For azo dyes, the main absorption in the visible region is attributed to a π→π* electronic transition from the HOMO to the LUMO. TD-DFT calculations can also account for the effect of different solvents on the spectrum, a phenomenon known as solvatochromism. rsc.orgrsc.org

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is highly effective for calculating the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. researchgate.netscience.gov Theoretical chemical shifts are typically calculated for the optimized molecular structure and are compared with experimental spectra recorded in solution (e.g., in CDCl₃ or DMSO-d₆) to confirm the molecular structure. researchgate.net

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies, after being scaled by an appropriate factor to correct for anharmonicity and other systematic errors, can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra. researchgate.net This comparison helps in assigning the observed vibrational bands to specific functional groups and vibrational modes (e.g., C-H stretch, N=N stretch, NO₂ stretch) within the this compound molecule.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Typical Application for this compound |

| UV-Visible Spectroscopy | TD-DFT | λmax, Oscillator Strength | Predicts color and electronic transitions. nih.govrsc.org |

| Nuclear Magnetic Resonance (NMR) | DFT with GIAO | Chemical Shifts (δ) | Confirms molecular structure and chemical environment of atoms. researchgate.net |

| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies | Assigns vibrational modes to functional groups. researchgate.net |

| This table summarizes the common computational methods used to simulate the spectroscopic properties of dye molecules like this compound. |

DFT can also be used to investigate the thermodynamic stability and reaction mechanisms of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine key thermochemical properties.

Enthalpy of Formation (ΔHf): This value indicates the stability of the molecule.

Gibbs Free Energy (ΔG): This parameter helps predict the spontaneity of a reaction.

Reaction Pathways: For processes like thermal or photochemical degradation, computational chemistry can map out the potential energy surface. dntb.gov.ua For instance, studies on the degradation of similar azo dyes by hydroxyl radicals have used DFT to calculate the activation barriers and reaction energies for different proposed steps, such as radical addition and deamination, to identify the most likely degradation pathway. dntb.gov.uaresearchgate.net

Spectroscopic Property Simulations (UV-Vis, NMR, IR)

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Interactions

While quantum mechanical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field. researchgate.net

MD simulations are particularly useful for understanding how this compound interacts with textile fibers, such as polyester (polyethylene terephthalate, PET).

Adsorption and Diffusion: Simulations can model the process of the dye molecule approaching, adsorbing onto, and diffusing into the polymer matrix. Researchers can analyze the trajectories to understand the preferred orientation of the dye on the fiber surface and calculate the binding energy between the dye and the substrate. researchgate.net

The behavior of this compound in a solvent is critical for the dyeing process. MD simulations can provide detailed insights into solvation and its consequences.

Solvation Shell Structure: MD can reveal how solvent molecules (e.g., water, or supercritical CO₂) arrange themselves around the dye molecule, forming a solvation shell. The structure of this shell influences the dye's solubility. researchgate.netacs.org

Aggregation: Disperse dyes have a tendency to aggregate in aqueous solutions due to their low water solubility. scbt.com MD simulations can be used to study the dynamics of this aggregation process, predicting the size and structure of dye aggregates, which is a critical factor affecting dyeing quality and efficiency.

Dye-Substrate Interaction Dynamics at the Molecular Level

Computational Design and Predictive Modeling for Novel this compound Analogues

The development of new disperse dyes with improved properties is a key objective in the textile and materials industries. Traditional synthesis and testing of new dye molecules is a resource-intensive process. Computational chemistry and molecular modeling offer a powerful alternative, enabling the in silico design and evaluation of novel dye analogues before their physical synthesis. By modifying the core structure of this compound, a monoazo dye with the chemical formula C₁₈H₁₈ClN₅O₂, researchers can predict and optimize various properties, from degradation behavior to dyeing performance. worlddyevariety.com This predictive approach accelerates the discovery of new dyes with enhanced characteristics.

The environmental impact of dyes is a significant concern, and their degradation is a critical area of study. Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the molecular structure of a compound with its chemical reactivity, including its susceptibility to degradation. tandfonline.com For azo dyes like this compound, these models can predict how structural modifications to the parent molecule will affect its breakdown under various conditions, such as photocatalysis, ozonation, or electrochemical oxidation. tandfonline.comresearchgate.netbsb-muenchen.de

Computational studies, often employing Density Functional Theory (DFT), calculate a range of molecular descriptors that quantify the electronic and structural properties of the dye molecule. researchgate.netacs.org These descriptors are then used to build QSAR models that can forecast the rate and mechanism of degradation for novel analogues. For instance, the degradation of azo dyes is often initiated by an attack on the azo bond (–N=N–) by reactive species like hydroxyl radicals (•OH). researchgate.netresearchgate.net The susceptibility of this bond and other sites on the molecule to attack can be predicted by analyzing specific quantum chemical parameters. researchgate.netresearchgate.net

Key molecular descriptors and their relevance in predicting the degradation of azo dye analogues are detailed below.

Table 1: Key Quantum Chemical Descriptors for Predicting Degradation Reactivity

| Descriptor | Symbol | Significance in Degradation Prediction |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the molecule's ability to donate electrons. A higher EHOMO value suggests greater susceptibility to oxidative degradation. tandfonline.comifatcc.org |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents the molecule's ability to accept electrons. A lower ELUMO value suggests greater susceptibility to reductive degradation. tandfonline.comifatcc.org |

| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap generally implies higher reactivity and greater ease of excitation, which can enhance photocatalytic degradation. researchgate.netnih.gov |

| Global Hardness | η | Measures the resistance to change in electron distribution. Softer molecules (lower hardness) are generally more reactive. researchgate.netnih.gov |

| Softness | S | The reciprocal of hardness. It is a crucial descriptor in QSAR models for photostability, with higher softness correlating to higher reactivity. researchgate.netresearchgate.net |

| Fukui Indices | f(+), f(-), f(0) | These indices predict the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks, respectively, identifying the most vulnerable points in the molecule for degradation initiation. bsb-muenchen.denih.gov |

| Partial Atomic Charges | q | The distribution of charges on atoms (e.g., the most positive and negative partial charges on a carbon atom, qC+ and qC-) can influence interactions with polar reagents and catalysts, affecting degradation rates. researchgate.netbsb-muenchen.de |

| Dipole Moment | µ | Higher dipole moments can indicate increased solubility in polar solvents and stronger interactions with polar species, potentially influencing degradation kinetics. researchgate.netacs.org |

By systematically modifying functional groups on the aromatic rings of the this compound structure and calculating these descriptors for each new analogue, a predictive QSAR model can be established. For example, a study on various organic pollutants, including azo dyes, developed a QSAR model for ozonation that successfully used Fukui indices and partial charges to predict reaction rate constants. bsb-muenchen.denih.gov Such models allow for the rapid in silico screening of numerous potential structures to identify those with a desired degradation profile, whether for enhanced persistence in a product or for easier removal from wastewater.

Beyond degradation, computational methods are instrumental in designing analogues of this compound with superior performance characteristics for dyeing applications. Virtual screening involves creating a large library of virtual candidate molecules based on the this compound scaffold and using predictive models to evaluate their properties. springernature.com This allows researchers to identify promising candidates for synthesis, focusing on those predicted to have enhanced fastness, color properties, and fiber affinity. ifatcc.orgnih.gov

Key performance characteristics that can be predicted through computational modeling include:

Light Fastness: The resistance of a dye to fading upon exposure to light. This property is strongly correlated with the electronic properties of the dye molecule. Computational studies have shown that HOMO and LUMO energies can predict the photostability of disperse dyes, as photodestruction often follows an oxidation or reduction mechanism. ifatcc.org By calculating these redox properties, analogues with improved light fastness can be designed.

Wash Fastness: The resistance of the dye to removal from the fiber during washing. This is largely dependent on the dye's hydrophobicity and its affinity for the fiber. ifatcc.org Molecular modeling can calculate interaction energies between dye analogues and polymer fibers like polyester, predicting sorption behavior and, consequently, wash fastness. nih.gov

Color and Absorption Spectrum: Time-dependent density functional theory (TD-DFT) is a computational method used to predict the UV-visible absorption spectrum of a molecule. researchgate.net This allows for the prediction of the color of a novel dye analogue and its maximum absorption wavelength (λmax). By modifying substituents on the this compound structure, the electronic structure can be tuned to achieve desired shades from yellow to red and beyond. rsc.orgacs.org

Dye-Fiber Interaction: Molecular dynamics simulations can be used to model the interaction between a dye molecule and a polymer substrate, such as polyethylene terephthalate (PET). acs.org These simulations can predict the dye's solubility in the dyeing medium and its sorption onto the fiber, which are crucial for dyeing efficiency. nih.govresearchgate.net

Table 2: Predictive Modeling for Enhanced Dye Performance Characteristics

| Performance Characteristic | Relevant Computational Methods | Key Molecular Descriptors / Calculated Properties | Predicted Outcome |

| Light Fastness | DFT, QSAR | HOMO/LUMO Energies, Redox Potentials | Predicts resistance to photo-oxidation or photo-reduction. ifatcc.org |

| Wash Fastness / Fiber Sorption | Molecular Modeling, QSAR | Interaction Energy (Dye-Fiber), Partition Coefficient (Log PO/W) | Predicts dye uptake by the fiber and resistance to leaching. ifatcc.orgnih.gov |

| Color / Absorption | TD-DFT | Maximum Absorption Wavelength (λmax), Oscillator Strength | Predicts the perceived color and color intensity (K/S value) of the dye on a substrate. rsc.orgacs.org |

| Sublimation Fastness | Molecular Modeling | Intermolecular Forces, Crystal Packing | Predicts the dye's resistance to sublimating out of the fiber at high temperatures. rsc.org |

| Solubility | COSMO-RS, Molecular Dynamics | Solubility Parameters, Interaction Energies | Predicts solubility in various media, such as supercritical CO₂ for waterless dyeing. researchgate.netacs.org |

Through these computational approaches, the design of novel analogues of this compound can be guided by data-driven predictions. Virtual screening allows for the exploration of a vast chemical space to pinpoint molecules that not only exhibit the desired color characteristics but also possess enhanced stability and application performance, streamlining the development of next-generation disperse dyes.

Environmental Fate and Transformation Mechanisms of Disperse Red 65

Photodegradation Pathways and Kinetics in Aqueous and Environmental Matrices

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical breakdown. The efficiency of this process is quantified by the quantum yield, which is the number of molecules transformed per photon absorbed.

Indirect photolysis is often a more significant degradation pathway in natural waters. It is mediated by reactive oxygen species (ROS) that are produced when components of natural water, such as dissolved organic matter (humic substances), absorb sunlight. The primary ROS involved in the degradation of organic pollutants are the hydroxyl radical (•OH) and singlet oxygen (¹O₂).

The photocatalytic degradation of Disperse Red 65 has been shown to be driven by the generation of ROS. researchgate.net In these systems, hydroxyl radicals are often the dominant species responsible for the initial attack on the dye molecule. Scavenger experiments in studies of similar azo dyes have confirmed that •OH radicals play a major role in the degradation mechanism. While singlet oxygen can also contribute to the photo-oxidation of dyes, its specific contribution to this compound degradation is not as well-documented as that of the hydroxyl radical.

The degradation of this compound results in the formation of various intermediate compounds before eventual mineralization to carbon dioxide, water, and inorganic ions. The identification of these intermediates is key to understanding the degradation pathway and the potential toxicity of the treated effluent.

Studies on the photocatalytic degradation of this compound have revealed that an exposure of one hour can lead to degradation products that are highly toxic. researchgate.net However, with increased degradation time (e.g., three hours), the lethal effects of these intermediates can be eliminated. researchgate.net For azo dyes in general, photodegradation often proceeds through the cleavage of the azo bond and the formation of aromatic amines and phenolic compounds. researchgate.net Major identified intermediates in the degradation of similar dyes include hydroxylated derivatives, aromatic amines, and other smaller organic molecules. researchgate.net

A study involving the reductive cleavage of this compound with zinc in acetic acid identified the expected aromatic amine products. epa.gov The manufacturing process of this compound involves the diazotization of 2-chloro-4-nitrobenzenamine and its coupling with 3-(Ethyl(m-tolyl)amino)propanenitrile. Therefore, the reductive cleavage of the azo bond would be expected to yield these two precursor amines.

Table 1: Expected Reductive Cleavage Products of this compound

| Precursor Molecule | Chemical Name |

| Diazo Component | 2-Chloro-4-nitroaniline |

| Coupling Component | 3-(Ethyl(m-tolyl)amino)propanenitrile |

This table is based on the known manufacturing process and general chemistry of azo dye cleavage.

Environmental conditions can significantly influence the rate and pathway of photodegradation.

pH: The pH of the water can affect the surface charge of photocatalysts and the speciation of the dye molecule, thereby influencing the degradation rate. For many azo dyes, photodegradation efficiency is pH-dependent. researchgate.net

Humic Substances: Humic substances, a major component of dissolved organic matter in natural waters, can have a dual effect. They can act as photosensitizers, generating ROS that enhance indirect photolysis. Conversely, they can also absorb light, competing with the dye for photons and thus inhibiting direct photolysis. Additionally, they can scavenge ROS, further reducing the degradation rate. The presence of humic acids is a factor discussed in the context of photocatalyzed degradation of dyes. researchgate.net

Inorganic Ions: Common inorganic ions found in wastewater, such as carbonate, bicarbonate, chloride, and sulfate, can affect photodegradation rates. Carbonate and bicarbonate ions, in particular, are known to be efficient scavengers of hydroxyl radicals, which can significantly inhibit degradation pathways that rely on •OH. researchgate.net The presence of certain metal ions can also affect the stability of disperse dyes. ncsu.edu

Identification and Elucidation of Photodegradation Intermediates and Final Products

Biotransformation and Biodegradation Mechanisms by Microbial Systems

Biodegradation is a critical process for the removal of dyes from the environment, carried out by microorganisms such as bacteria and fungi.

Under anaerobic (oxygen-deficient) conditions, the primary mechanism for the initial breakdown of azo dyes like this compound is the reductive cleavage of the azo bond (–N=N–). This process is catalyzed by enzymes called azoreductases, which are produced by a wide variety of anaerobic and facultative anaerobic bacteria. researchgate.net

This enzymatic reduction breaks the chromophoric azo linkage, resulting in the decolorization of the dye and the formation of corresponding aromatic amines. researchgate.net These resulting amines are typically colorless but may still be toxic and require further degradation, which usually occurs under aerobic conditions. The reductive cleavage of the azo bond in this compound is expected to yield 2-chloro-4-nitroaniline and 3-(ethyl(m-tolyl)amino)propanenitrile. The general process of anaerobic azo dye reduction followed by aerobic amine degradation is a common strategy in wastewater treatment. researchgate.net

Enzymatic Degradation Kinetics and Role of Specific Enzymes (e.g., Azoreductases, Laccases)

Several key enzymes are involved in the degradation of this compound and other azo dyes. The most prominent among these are azoreductases and laccases. mdpi.com

Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond. mdpi.comresearchgate.net This reaction typically requires reducing agents such as NADH or NADPH. mdpi.comresearchgate.net Azoreductases are often more active under anaerobic or microaerophilic conditions because oxygen can compete for the reducing equivalents needed for the azo bond reduction. mdpi.comijcmas.com Bacterial azoreductases are well-studied and have shown effectiveness in decolorizing various azo dyes. ijcmas.com

Laccases , on the other hand, are multi-copper oxidases that can decolorize azo dyes through a non-specific free-radical mechanism. ijcmas.com They are particularly effective in degrading phenolic azo dyes. ijcmas.com Laccases are produced by various microorganisms, including white-rot fungi, which are known for their ability to degrade a wide range of complex organic pollutants due to their lignin-degrading enzyme systems. researchgate.netiaset.us These fungi secrete extracellular enzymes like laccase, lignin peroxidase (LiP), and manganese peroxidase (MnP) that can break down complex dye molecules. researchgate.netiaset.us The synergistic action of these enzymes allows for the efficient degradation of diverse dye structures. researchgate.net For instance, the white-rot fungus Coriolus versicolor has demonstrated the ability to remove 76% of a disperse red dye. researchgate.net

The kinetics of enzymatic degradation are influenced by several factors, including pH, temperature, dye concentration, and the presence of co-substrates. researchgate.net For example, the degradation of a disperse red dye by a rhizosphere bacterial consortium was found to be dependent on glucose concentration and alternating anaerobic-aerobic conditions. lifesciencesite.comhspublishing.org

Isolation and Characterization of Dye-Degrading Microbial Strains and Consortia

Numerous studies have focused on isolating and identifying microbial strains capable of degrading azo dyes like this compound. These microorganisms are often found in environments contaminated with textile effluents. jbsd.inresearchgate.netasrjetsjournal.org

Both individual bacterial and fungal strains, as well as microbial consortia, have been shown to be effective. For instance, a consortium of bacteria including Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii, isolated from rhizosphere soil, demonstrated high efficiency in degrading a disperse red dye, achieving 98.47% decolorization under optimized anaerobic-aerobic conditions. lifesciencesite.comhspublishing.org Other identified bacterial genera with dye-degrading capabilities include Bacillus, Klebsiella, and Staphylococcus. jbsd.inresearchgate.netijarbs.com

Fungi, particularly white-rot fungi, are also potent degraders of azo dyes. iaset.usmdpi.com Species like Coriolus versicolor, Termetomyces sp., Pleurotus ostreatus, and Schizophyllum commune have been evaluated for their ability to remove azo dyes from aqueous solutions. researchgate.net Strains of Emmia latemarginata isolated from textile industry effluent have also shown significant decolorization potential for disperse dyes. mdpi.com

The table below summarizes the degradation efficiency of various microbial strains on disperse red dyes.

| Microbial Strain/Consortium | Dye Type | Degradation Efficiency (%) | Reference |

| Coriolus versicolor | Disperse Red | 76 | researchgate.net |

| Rhizosphere bacterial consortium | Disperse Red | 98.47 | lifesciencesite.comhspublishing.org |

| Emmia latemarginata (MAP03) | Disperse Red | 75 | mdpi.com |

| Pleurotus ostreatus | Disperse Red | 73.13 | mdpi.com |

Chemical Degradation Mechanisms in Natural and Engineered Systems

In addition to biological degradation, chemical processes also contribute to the transformation of this compound in the environment.

Hydrolytic Stability and Reaction Kinetics

Disperse dyes, including this compound, generally exhibit low water solubility and high hydrolytic stability. scbt.com This stability is a desirable property for their application in dyeing but contributes to their persistence in aquatic environments. Due to their hydrophobic nature, they are not expected to be significantly absorbed by sludge in sewage treatment plants. scbt.com

Oxidative and Reductive Chemical Transformation Pathways

Chemical degradation often involves advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) capable of breaking down complex organic molecules. nih.govijcce.ac.irijcce.ac.ir These processes can be more effective than conventional treatment methods in degrading recalcitrant dyes. ijcce.ac.ir

Oxidative Pathways: AOPs include methods like photocatalysis (e.g., using TiO2 or ZnO as catalysts), Fenton and photo-Fenton reactions, and ozonation. ijcce.ac.irnih.govresearchgate.net

Photocatalysis: Studies have shown that photocatalytic degradation using nanoparticles like TiO2 can effectively destroy this compound. nih.govresearchgate.net For instance, photocatalytic degradation of Disperse Red 167.1 (a similar disperse red dye) using nanocage Cu2O resulted in 91% removal and mineralization within 10 minutes under visible light. researchgate.netjcchems.com Another study on Disperse Red 60 using a ZnO/UV/H2O2 system achieved 97% degradation. researchgate.netscribd.com

Fenton Process: This process utilizes hydrogen peroxide and iron ions to generate hydroxyl radicals, which are powerful oxidizing agents that can degrade organic pollutants. nih.govscribd.com

Reductive Pathways: Under anoxic or anaerobic conditions, chemical reduction of the azo bond can occur. This can happen in sediments where reducing conditions prevail. mst.dk Studies on similar disperse azo dyes have shown that they can be reduced, with the cleavage of the azo group being a major pathway. mst.dk

Environmental Persistence and Transport Modeling of this compound

The environmental persistence of this compound is influenced by its chemical properties and the environmental conditions it encounters. Due to its low water solubility and high stability, it is expected to be persistent in water, sediment, and soil. scbt.comcanada.ca

When released into wastewater, this compound is likely to partition predominantly to sediments and, to a lesser extent, to agricultural soil amended with sewage sludge. canada.ca It is not expected to be significantly present in other environmental compartments and is not anticipated to undergo long-range atmospheric transport. canada.ca While persistent, some data suggests that analogous dyes have a low potential for bioaccumulation in the lipid tissues of organisms. canada.cacanada.ca

Modeling the transport of this compound is crucial for understanding its environmental distribution and potential impact. Such models would need to consider its partitioning behavior between water, soil, and sediment, as well as its degradation rates under various environmental conditions.

Sorption-Desorption Dynamics in Soil, Sediment, and Particulate Matter

The environmental fate of this compound, like other disperse dyes, is significantly influenced by its interaction with soil, sediment, and suspended particulate matter in aquatic systems. Due to their characteristic low water solubility and hydrophobic nature, disperse dyes tend to partition from the water column and sorb onto solid phases. canada.cascbt.com This process is critical as it affects the dye's mobility, bioavailability, and ultimately its persistence in the environment.

Sorption of disperse dyes onto soil and sediment is primarily driven by their hydrophobicity. scbt.com The organic matter content of the soil or sediment plays a crucial role, acting as a primary partition medium for these non-ionic, hydrophobic compounds. researchgate.net The kinetics of sorption for similar aromatic amines, which are structural components of many azo dyes, often show an initial rapid sorption phase followed by a much slower, long-term sequestration process. researchgate.net The initial, faster phase is likely due to surface-level interactions and partitioning, while the slower phase may involve diffusion into the matrix of the organic matter. researchgate.net

Desorption, the release of the sorbed dye back into the aqueous phase, is often a slow and incomplete process. This suggests that a fraction of the sorbed this compound may become irreversibly bound to soil and sediment particles. researchgate.netrsc.org The strength of this binding is influenced by factors such as the chemical structure of the dye, the properties of the sorbent (e.g., organic carbon content, particle size distribution), and environmental conditions like pH and temperature. rsc.orgmdpi.com The irreversible binding of aromatic amines to soil and sediment can occur through covalent bonding with organic matter functional groups. researchgate.net

Table 1: Factors Influencing Sorption-Desorption of Disperse Dyes

| Factor | Influence on Sorption | Influence on Desorption |

| Soil/Sediment Organic Matter | Higher content generally increases sorption due to hydrophobic partitioning. researchgate.net | Can lead to slower and less complete desorption due to strong binding. researchgate.net |

| Particle Size | Smaller particles (higher surface area) can lead to increased sorption. | May hinder desorption due to greater interaction. |

| pH | Can influence the surface charge of sorbents and the speciation of the dye, although less critical for non-ionic disperse dyes. rsc.org | Changes in pH can alter the equilibrium and potentially promote desorption. rsc.org |

| Temperature | Can affect the kinetics of sorption and desorption processes. | Increased temperature can sometimes enhance desorption rates. |

| Presence of Co-contaminants | Competitive sorption can occur, potentially reducing the sorption of this compound. | May influence the release of the dye from the solid phase. |

This table is a generalized representation based on the behavior of disperse dyes and related compounds.

Volatilization and Air-Water Exchange Dynamics

The potential for this compound to volatilize from water or soil surfaces and undergo air-water exchange is an important aspect of its environmental distribution. Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state. For chemicals in an aqueous environment, this is largely governed by the Henry's Law constant, which relates the concentration of a substance in the water to its partial pressure in the air.

Disperse dyes, including those with structures similar to this compound, generally have very low vapor pressures, suggesting a low tendency to volatilize. canada.cacanada.ca For instance, many azo disperse dyes possess vapor pressures less than 4.53 × 10⁻⁷ Pa. canada.ca This characteristic, combined with their low water solubility, means that significant volatilization from water surfaces is generally not expected to be a primary environmental transport pathway. canada.cacanada.ca

However, the process of air-water exchange is dynamic and can be influenced by various environmental factors. While direct volatilization from the water column may be limited, the compound could be present in the atmosphere as fine particulate matter, especially near manufacturing or application sites. canada.ca Deposition of these particles into water bodies can occur. Conversely, if the dye is present in surface waters, aerosolization through processes like bubble bursting could lead to its transfer to the atmosphere.

The direction of the net flux in air-water exchange (deposition vs. volatilization) depends on the relative concentrations in the air and water. For many semi-volatile organic compounds, remote aquatic environments can act as sinks, with net deposition from the atmosphere to the water. csic.esresearchgate.net However, under certain conditions, re-volatilization from water to air can also occur. csic.es Given the low volatility of disperse dyes, it is more likely that atmospheric deposition of dye-containing particles is a more significant process than volatilization from water bodies. canada.ca

Environmental Partitioning and Distribution Studies

Studies on analogous disperse dyes indicate that they are not expected to remain in the water column in significant concentrations but rather accumulate in sediment. canada.cacanada.ca For example, it has been noted that some disperse dyes have a tendency to partition by gravity to sediments if released to surface waters. canada.ca

Table 2: Predicted Environmental Distribution of Disperse Dyes

| Environmental Compartment | Predicted Distribution | Rationale |

| Water | Low | Low water solubility and high tendency to sorb to solids. canada.cacanada.cacanada.ca |

| Soil | High (if released to land) | Strong sorption to organic matter. researchgate.net |

| Sediment | High (if released to water) | Partitioning from water to suspended solids, followed by deposition. canada.cacanada.ca |

| Air | Low (in vapor phase) | Very low vapor pressure. canada.cacanada.ca May be present as particulate matter. canada.ca |

| Biota | Potential for bioaccumulation in some organisms, though data for this compound is limited. | Lipophilic nature suggests a potential for partitioning into fatty tissues. sustainability-directory.com |

This table is a generalized prediction based on the properties of disperse dyes.

Predictive Modeling for Long-Term Environmental Fate

Predictive environmental fate models are valuable tools for estimating the long-term behavior and distribution of chemicals like this compound, especially when extensive experimental data is lacking. defra.gov.uk These models use a chemical's physical and chemical properties, along with information about its release and the characteristics of the environment, to simulate its partitioning, transport, and transformation over time. sustainability-directory.comdefra.gov.uk

For a substance like this compound, key input parameters for a multimedia fate model would include:

Molecular Weight: Influences transport and diffusion rates.

Water Solubility: Determines its concentration in the aqueous phase. canada.ca

Vapor Pressure: Governs its potential for volatilization. canada.cacanada.ca

Octanol-Water Partition Coefficient (Kow): A measure of its hydrophobicity and potential for bioaccumulation and sorption to organic matter. canada.ca

Degradation Rates (in various media): Crucial for determining its persistence.

Based on the properties of similar disperse dyes, a typical multimedia fate model would likely predict that this compound will predominantly reside in soil and sediment compartments. canada.cacanada.ca The low water solubility and high Kow would drive its partitioning out of the water phase, while its low vapor pressure would limit its presence in the atmosphere. canada.cacanada.ca

These models can also be used to estimate the potential for long-range transport. defra.gov.uk For a compound with low volatility like this compound, long-range atmospheric transport in the gaseous phase is unlikely. However, transport associated with airborne particulate matter could be a possibility.

It is important to note that the accuracy of these predictive models is highly dependent on the quality of the input data. defra.gov.uk Furthermore, these models often provide a simplified representation of complex environmental processes and should be used in conjunction with available empirical data for a comprehensive environmental risk assessment. defra.gov.ukbiorxiv.org

Advanced Remediation Technologies and Mechanistic Insights for Disperse Red 65 Removal from Aqueous Effluents

Adsorption Processes for Disperse Red 65 Removal

Adsorption is a widely studied technique for dye removal from wastewater due to its efficiency, low cost, and simple design. bioline.org.brfrontiersin.org The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. bioline.org.br

Development and Characterization of Novel Adsorbent Materials (e.g., Biochar, Metal-Organic Frameworks, Nanocomposites)

While studies specifically targeting this compound are limited, research on similar disperse dyes highlights the potential of various novel adsorbent materials.

Biochar and Biosorbents: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is recognized as a cost-effective adsorbent for dye removal. encyclopedia.pubmdpi.com Its effectiveness stems from a porous structure and large internal surface area. encyclopedia.pubnih.gov The adsorption capacity is influenced by factors like pore volume, surface area, and the electrical charge between the biochar surface and the dye molecule. encyclopedia.pubmdpi.com For disperse dyes, which are non-ionic and sparingly soluble in water, the removal mechanism on biochar is often attributed to weak Van der Waals forces and dipole-dipole interactions. mdpi.commdpi.com

One study investigated the use of olive pomace (OP), a waste product from olive oil production, as a biosorbent for removing industrial dyes, including a "Disperse Red" dye. mdpi.com The research found that OP was highly effective, with removal occurring rapidly at the high temperatures typical of textile dyeing wastewater. mdpi.com This suggests that waste-derived biosorbents could be a promising and economical solution for treating effluents containing dyes like this compound.

Nanocomposites: Novel nanocomposites have been synthesized and tested for the removal of related dyes like Disperse Red 60 (DR60). One such study developed a quaternary organo-metal oxide nanocomposite by impregnating a chitosan-4-chloroacetophenone derivative with metal oxides (CeO₂–CuO–Fe₂O₃ or CeO₂–CuO–Al₂O₃). researchgate.netnih.gov These nanocomposites, referred to as CF and CA respectively, proved to be effective and inexpensive adsorbents for DR60. researchgate.netnih.gov Characterization techniques confirmed the successful synthesis, and experimental results indicated a high adsorption capacity. researchgate.netnih.gov

Modified Natural Fibers: Natural materials can be chemically modified to enhance their adsorption properties. For instance, short cotton fibers from weaving mills, considered a natural waste material, were physically and chemically modified to create a new adsorbent. ceon.rs This adsorbent was tested for the removal of C.I. Disperse Red 167, demonstrating that modified natural waste can be a productive, simple, and inexpensive way to decolorize textile industry effluents. ceon.rs

Table 1: Performance of Novel Adsorbents for Related Disperse Red Dyes

| Adsorbent | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Olive Pomace (OP) | Disperse Red | Effectively removed dye from water, especially at high temperatures (100°C) typical of industrial wastewater. | mdpi.com |

| Chitosan-metal oxide nanocomposite (CF/CA) | Disperse Red 60 | Maximum adsorption capacity of 100 mg/g at optimal pH. The process was identified as physical adsorption. | researchgate.netnih.gov |

| Modified Cotton Fibers | Disperse Red 167 | Demonstrated effective decolorization of the dye solution, with maximum adsorption occurring in a highly acidic environment (pH 2-3). | ceon.rs |

Comprehensive Studies of Adsorption Isotherms and Kinetic Models

To understand the behavior of dye adsorption, equilibrium adsorption isotherms and kinetic models are investigated.

Adsorption Isotherms: Isotherm models are crucial for describing how the dye molecules interact with the adsorbent surface and for calculating the adsorption capacity. frontiersin.org Commonly used models include the Langmuir, Freundlich, and Brunauer-Emmett-Teller (BET) isotherms. researchgate.net

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface. mdpi.com

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. uctm.edu

The BET isotherm also describes multilayer adsorption and is often a better fit for physical adsorption processes than the Langmuir or Freundlich models. researchgate.netrshanthini.com

In a study on an unspecified "disperse red dye" using commercial activated carbon, the BET isotherm model provided the best fit for the experimental data, suggesting a physical adsorption process. researchgate.net For the adsorption of Disperse Red 60 onto novel chitosan-based nanocomposites, the Langmuir model was found to be the best fit. researchgate.netnih.gov

Kinetic Models: Kinetic models are used to determine the rate of the adsorption process. The most frequently used models are the pseudo-first-order and pseudo-second-order models, along with the intra-particle diffusion model. frontiersin.orgresearchgate.net

The pseudo-first-order model assumes the rate of adsorption is proportional to the number of available active sites. rsc.org

The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving electron exchange between the adsorbent and the dye. rsc.org It often provides a better correlation for dye adsorption data. ijcce.ac.ir

The intra-particle diffusion model is used to identify the diffusion mechanism. If the plot passes through the origin, it indicates that intra-particle diffusion is the sole rate-controlling step. frontiersin.orgresearchgate.net Often, the plot shows multiple linear portions, indicating that both surface adsorption and intra-particle diffusion control the process. researchgate.net

Studies on various disperse red dyes have shown that the pseudo-second-order kinetic model often fits the experimental data well. researchgate.netnih.gov For a general "disperse red dye," the intra-particle diffusion model indicated that the adsorption process is controlled by both surface adsorption and diffusion into the pores of the adsorbent. researchgate.net

Table 2: Adsorption Isotherm and Kinetic Model Findings for Related Disperse Red Dyes

| Adsorbent | Target Dye | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|

| Commercial Activated Carbon | Disperse Red Dye | BET | Intra-particle diffusion (two-step mechanism) | researchgate.net |

| Chitosan-metal oxide nanocomposite (CF/CA) | Disperse Red 60 | Langmuir | Pseudo-second-order | researchgate.netnih.gov |

| Polytrimethylene terephthalate (PTT) | Disperse Red 60 | Nernst | Pseudo-second-order | ijcce.ac.ir |

Mechanistic Elucidation of Adsorption Phenomena (e.g., Electrostatic Interactions, Hydrogen Bonding, π-π Stacking)

The mechanism of adsorption for disperse dyes like this compound onto various surfaces involves several types of interactions.

Electrostatic Interactions: Although disperse dyes are non-ionic, they can ionize in highly acidic or basic environments. A study on the adsorption of Disperse Red 167 onto modified cotton fibers found that maximum adsorption occurred at a very acidic pH (2-3). ceon.rs This was attributed to electrostatic interactions between the positively charged surface of the adsorbent (from protonation in acid) and the negatively charged anion of the disperse dye. ceon.rs

Van der Waals Forces and Dipole-Dipole Interactions: These weak forces are considered a primary mechanism for the physical adsorption of disperse dyes. mdpi.com Monte Carlo simulations for the adsorption of Disperse Red 60 onto a chitosan-based nanocomposite indicated that the process is related to Van der Waals dispersion forces, which helps trap the dye molecules on the adsorbent surface. researchgate.netnih.gov

Hydrogen Bonding: The presence of functional groups such as hydroxyl (-OH) or amino (-NH2) on the surface of adsorbents and in the dye structure can lead to the formation of hydrogen bonds. samipubco.com

π-π Stacking: The aromatic rings present in the structure of azo dyes like this compound can interact with the surface of carbonaceous adsorbents (like biochar or activated carbon) through π-π stacking interactions. bioline.org.br

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are highly efficient methods for degrading recalcitrant organic pollutants like dyes into simpler, less toxic compounds. bioline.org.bracs.org These processes are characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH). bioline.org.bracs.org

Photocatalysis and Visible Light-Driven Systems

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to generate the required reactive radicals. encyclopedia.pubresearchgate.net When the semiconductor absorbs photons with energy equal to or greater than its band gap, electron-hole pairs are generated, which then react with water and oxygen to produce radicals that degrade the dye molecules. nih.govplos.org

Titanium Dioxide (TiO₂): Titanium dioxide is a widely used photocatalyst due to its high efficiency, photostability, low cost, and non-toxicity. researchgate.net Core@shell nanostructures, such as SiO₂@TiO₂, have been specifically synthesized and tested for the degradation of this compound. researchgate.net In one study, TiO₂ and SiO₂@TiO₂ nanoparticles were synthesized via a reflux process. jcchems.com The photocatalytic activity of these synthesized nanoparticles was evaluated on this compound, and it was found that the photocatalytic degradation significantly reduced the lethal effects of the dye on aquatic organisms. researchgate.netjcchems.com The degradation process was shown to eliminate the toxicity of this compound after 3 hours of treatment. researchgate.net

Graphitic Carbon Nitride (g-C₃N₄): Graphitic carbon nitride (g-C₃N₄) has emerged as a promising metal-free photocatalyst due to its visible-light response. plos.org It is typically synthesized by the thermal treatment of nitrogen-rich precursors like melamine. acs.org To enhance its photocatalytic activity, g-C₃N₄ is often combined with other semiconductors to form heterojunctions, such as g-C₃N₄/TiO₂ or g-C₃N₄/ZnO. researchgate.net A composite of g-C₃N₄ and P25 (a commercial form of TiO₂) was prepared and encapsulated in calcium alginate beads along with photosynthetic bacteria. plos.org This hybrid system demonstrated a high removal efficiency (94%) for the azo dye reactive brilliant red X-3b, showcasing the potential of combining photocatalysis with biocatalysis. plos.org